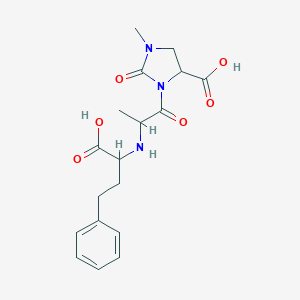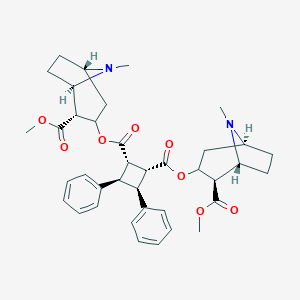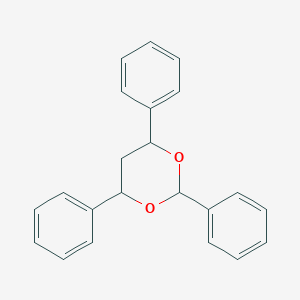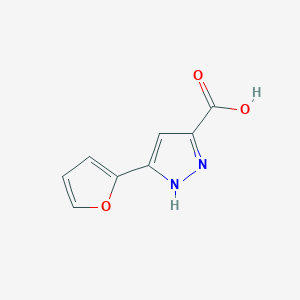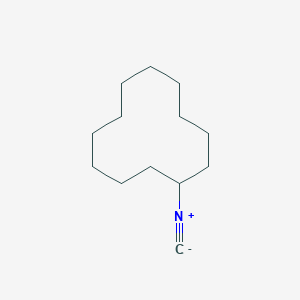
N,N-ジメチルアクリルアミド
概要
説明
N,N-Dimethylacrylamide is an organic compound widely used in polymer chemistry and material science. It is known for its versatile properties and is often employed in the synthesis of various polymers. The compound is characterized by an amide group bonded to a carbon-carbon double bond, with an acryloyl group attached to an amide nitrogen substituted by two methyl groups. This unique molecular arrangement gives N,N-Dimethylacrylamide distinct chemical and physical properties, making it a highly attractive monomer in polymer synthesis .
科学的研究の応用
N,N-Dimethylacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers, including hydrogels and copolymers.
Biology: Employed in the development of biomaterials for drug delivery and tissue engineering.
Medicine: Utilized in the formulation of hydrogels for controlled drug release and wound healing.
Industry: Applied in the production of adhesives, coatings, and water treatment chemicals.
作用機序
Target of Action
N,N-Dimethylacrylamide (DMAA) is primarily used in the creation of hydrogels . These hydrogels are used as adsorbents for removing harmful heavy metal ions and dyes from bodies of water . DMAA-based hydrogels have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing .
Mode of Action
The mode of action of DMAA involves the formation of hydrogen bonding between the –NH- groups in DMAA with the electronegative N in dye molecules . Additionally, electrostatic attractions between cationic groups of dye molecules and carbonyl groups also play a significant role .
Biochemical Pathways
DMAA is an easily polymerized, nonionic monomer . The high reactivity and low initiation temperature of DMAA make it appropriate for copolymerization . Copolymers of DMAA with N,N-dimethyl-N,N-diallylammonium chloride (DMDAAC) can be used as polymeric flocculant for water treatment .
Pharmacokinetics
The addition of DMAA to the electrolyte significantly enhances the electrochemical properties of the silicon anode .
Result of Action
The result of DMAA’s action is the creation of a three-dimensional network structure capable of retaining water . This structure is used in the creation of hydrogels, which are then used for the removal of harmful heavy metal ions and dyes from bodies of water .
Action Environment
The action of DMAA is influenced by environmental factors such as pH, time, temperature, and salinity of water . These factors can affect the swelling behavior of the hydrogels created using DMAA .
生化学分析
Biochemical Properties
DMAA-based hydrogels have been reported to interact with various biomolecules. The formation of hydrogen bonding between the –NH- groups in DMAA and the electronegative N in dye molecules, as well as electrostatic attractions between cationic groups of dye molecules and carbonyl groups, were the main driving forces behind its attraction .
Cellular Effects
DMAA-based hydrogels have been used for drug delivery and tissue engineering due to their biocompatibility, nontoxicity, and responsiveness to environmental stimuli . These hydrogels can absorb enhanced amounts of hydrophobic material under certain conditions .
Molecular Mechanism
The high reactivity and low initiation temperature of DMAA make it appropriate for copolymerization . The unique structure of DMAA shows amelioration in hydrogels for specific applications . The formation of hydrogen bonding between –NH- groups in DMAA with the electronegative N in dye molecules, as well as electrostatic attractions between cationic groups of dye molecules and carbonyl groups, were the main driving forces behind its attraction .
Temporal Effects in Laboratory Settings
The swelling behavior of DMAA-based hydrogels has been studied in laboratory settings . The swelling results revealed that the hydrogel swelling reduced as a content of AA . Also, it was demonstrated that increasing the pH caused a drastic increment of the equilibrium swelling ratio .
Metabolic Pathways
N,N-Dimethylacrylamide is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives
準備方法
Synthetic Routes and Reaction Conditions
N,N-Dimethylacrylamide can be synthesized through various methods. One common approach involves the reaction of acryloyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent unwanted side reactions. Another method involves the reaction of acrylamide with dimethyl sulfate under basic conditions .
Industrial Production Methods
In industrial settings, N,N-Dimethylacrylamide is often produced through the reaction of acrylonitrile with dimethylamine in the presence of a catalyst. This method is preferred due to its high yield and efficiency. The reaction is typically carried out in a solvent such as water or an organic solvent, and the product is purified through distillation or crystallization .
化学反応の分析
Types of Reactions
N,N-Dimethylacrylamide undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers and copolymers.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrolysis: Conducted in the presence of acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
類似化合物との比較
N,N-Dimethylacrylamide can be compared with other similar compounds such as:
Acrylamide: Similar in structure but lacks the two methyl groups on the amide nitrogen.
Methacrylamide: Contains a methyl group on the carbon-carbon double bond, making it less reactive in polymerization reactions compared to N,N-Dimethylacrylamide.
N,N-Diethylacrylamide: Similar structure but with ethyl groups instead of methyl groups, resulting in different solubility and reactivity properties.
N,N-Dimethylacrylamide stands out due to its unique combination of hydrophilicity, reactivity, and versatility in polymer synthesis.
特性
IUPAC Name |
N,N-dimethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-5(7)6(2)3/h4H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGYACDQVQQZSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26793-34-0 | |
| Record name | N,N-Dimethylacrylamide homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26793-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0051944 | |
| Record name | N,N-Dimethylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Propenamide, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethylacrylamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20848 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2680-03-7 | |
| Record name | N,N-Dimethylacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2680-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylacrylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethylacrylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenamide, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYLACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS46JK7Q6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N,N-Dimethylacrylamide?
A1: The molecular formula of N,N-Dimethylacrylamide is C5H9NO, and its molecular weight is 99.13 g/mol.
Q2: Is there any spectroscopic data available for N,N-Dimethylacrylamide?
A2: Yes, several studies utilize spectroscopic techniques to characterize DMAA-containing polymers. For example, one research used Fourier Transform Infrared (FTIR) spectroscopy, 1H-NMR, and X-ray diffraction (XRD) spectroscopy to characterize copolymers of DMAA and other acrylic monomers for enhanced oil recovery applications. []
Q3: How does the incorporation of N,N-Dimethylacrylamide affect the properties of polymers, specifically regarding water solubility and biocompatibility?
A3: DMAA is known to enhance the water solubility of polymers due to its hydrophilic nature. [] This property makes DMAA-containing polymers particularly attractive for biomedical applications, where biocompatibility is crucial.
Q4: How is N,N-Dimethylacrylamide utilized in the development of hydrogel lenses?
A5: DMAA's excellent water solubility and biocompatibility make it suitable for hydrogel lens applications. Researchers have successfully synthesized high oxygen permeability hydrogel lenses using DMAA as a monomer, along with cross-linkers like ethylene glycol dimethacrylate (EGDMA) and 2-hydroxyethyl methacrylate (HEMA). []
Q5: What is the role of DMAA in enhancing oil recovery?
A7: Copolymers of DMAA with acrylic acid or 2-acrylamido-2-methyl propane sulfonic acid have been investigated for enhanced oil recovery. The incorporation of DMAA, being more hydrophobic than acrylamide, resulted in polymers with increased shear resistance, a desirable property for oil recovery applications. []
Q6: Can DMAA-based polymers be used for stem cell labeling?
A8: Yes, researchers have successfully developed poly(N,N-dimethylacrylamide) (PDMAAm)-coated maghemite nanoparticles for labeling stem cells. The PDMAAm coating enhances the biocompatibility and cellular uptake of the nanoparticles. []
Q7: What polymerization techniques are commonly employed for the polymerization of N,N-Dimethylacrylamide?
A7: Several polymerization techniques have been successfully employed for DMAA polymerization, including:
- Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization allows for controlled molecular weight and narrow polydispersity in DMAA polymerization. [, , ]
- Atom Transfer Radical Polymerization (ATRP): ATRP offers similar control over molecular weight and architecture as RAFT, enabling the synthesis of well-defined DMAA-based polymers. [, ]
- Nitroxide-Mediated Radical Polymerization (NMP): NMP has been utilized for DMAA polymerization, though it may provide slightly less control over polymer architecture compared to RAFT or ATRP. [, ]
- Anionic Polymerization: Anionic polymerization, particularly in the presence of additives like triethylborane, enables controlled polymerization of DMAA with specific tacticity. []
Q8: What are the advantages of using "seeded" RAFT polymerization for synthesizing DMAA-containing triblock copolymers?
A10: Seeded RAFT polymerization offers a unique approach to synthesize well-defined triblock copolymers with specific morphologies. This technique utilizes preformed diblock copolymer nano-objects as "seeds" for further polymerization, resulting in triblock copolymers with controlled molecular weight and tailored architectures. [, ]
Q9: How do DMAA-containing polymers interact with other polymers in blends?
A11: DMAA-containing polymers can interact with other polymers through hydrogen bonding. For instance, studies have shown miscibility and complexation in blends of poly(styrene-co-acrylic acid) and poly(styrene-co-N,N-dimethylacrylamide), attributed to hydrogen bonding between the hydroxyl and carbonyl amide groups of the respective polymers. [, ]
Q10: How do DMAA-containing polymers interact with surfaces, particularly in the context of adsorption?
A13: The adsorption behavior of DMAA-containing polymers can be tailored by incorporating specific functional groups. For example, phosphonated DMAA terpolymers showed varying adsorption characteristics on cement surfaces depending on the steric position of the phosphonate groups, influencing their performance as water retention agents. []
Q11: What are some promising areas for further research on N,N-Dimethylacrylamide and its derivatives?
A11: Several research avenues hold promise for further exploration, including:
- Development of stimuli-responsive materials: Exploring the responsiveness of DMAA-based polymers to various stimuli, such as temperature, pH, and light, for applications in sensors, actuators, and drug delivery systems. [, , ]
- Biomedical applications: Investigating the potential of DMAA-containing polymers in drug delivery, tissue engineering, and biosensing applications, leveraging their biocompatibility and tunable properties. [, ]
- Environmental remediation: Utilizing DMAA-based hydrogels for the removal of heavy metal ions and dyes from wastewater, capitalizing on their adsorption capabilities and potential for reusability. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38506.png)
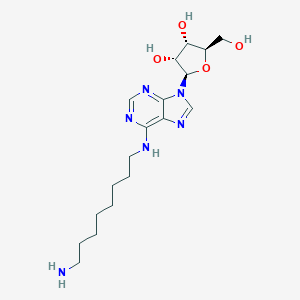
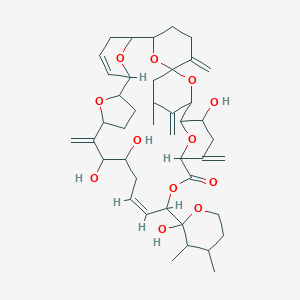
![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B38510.png)


![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)
